molecular formula C13H11BrO2S2 B6277242 1-[(3-bromophenyl)sulfanyl]-4-methanesulfonylbenzene CAS No. 2763780-78-3

1-[(3-bromophenyl)sulfanyl]-4-methanesulfonylbenzene

Cat. No.: B6277242
CAS No.: 2763780-78-3
M. Wt: 343.3
InChI Key:
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Description

1-[(3-bromophenyl)sulfanyl]-4-methanesulfonylbenzene is an organic compound characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a methanesulfonylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromophenyl)sulfanyl]-4-methanesulfonylbenzene typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: The initial step involves the reaction of 3-bromophenyl thiol with an appropriate electrophile to form the bromophenyl sulfanyl intermediate.

    Coupling with Methanesulfonylbenzene: The intermediate is then coupled with methanesulfonylbenzene under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromophenyl)sulfanyl]-4-methanesulfonylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-bromophenyl)sulfanyl]-4-methanesulfonylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)sulfanyl]-4-methanesulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and methanesulfonyl groups play a crucial role in its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3-(butylsulfanyl)benzene: Similar structure but with a butyl group instead of methanesulfonyl.

    4-[(4-bromophenyl)sulfonyl]benzoyl-L-valine: Contains a valine residue and a sulfonyl group.

    3-[(4-bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone: Features a fluorophenyl group and a propanone moiety.

Uniqueness

1-[(3-bromophenyl)sulfanyl]-4-methanesulfonylbenzene is unique due to the presence of both bromophenyl and methanesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2763780-78-3

Molecular Formula

C13H11BrO2S2

Molecular Weight

343.3

Purity

95

Origin of Product

United States

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